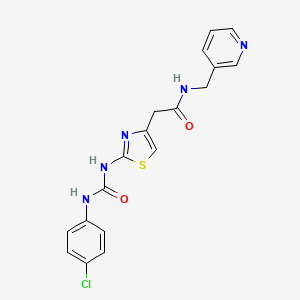

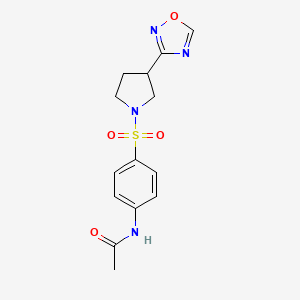

2-(2-(3-(4-氯苯基)脲基)噻唑-4-基)-N-(吡啶-3-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide" is a chemical entity that appears to be related to various research efforts in the synthesis and characterization of thiazole derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of electrophilic building blocks, as seen in the study where N-aryl-2-chloroacetamides are utilized to form ring annulated thiazolo[3,2-a]pyrimidinone products . The process includes the elimination of by-products such as aniline or 2-aminobenzothiazole, leading to the desired compounds with acceptable yields. The structural confirmation of these products is typically achieved through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, and their analysis often requires advanced computational methods. Quantum mechanical and spectroscopic investigations, including FT-IR, 13C, 1H NMR, and UV studies, are employed to understand the properties of these molecules . Techniques such as Density Functional Theory (DFT) are used to calculate NMR chemical shifts, while Time-Dependent DFT (TD-DFT) approaches help in studying electronic properties like HOMO and LUMO energies and electronic spectra . Additionally, Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) surface mapping provide insights into the electronic structure of these compounds .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be explored through their interactions with various reagents. For instance, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde reacts with aryl ketones in the presence of a basic catalyst to yield a series of pyrimidinones and thiopyrimidines . These reactions are crucial for the development of compounds with potential antimicrobial properties, as they allow for the synthesis of a diverse array of chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The orientation of substituent groups, such as the chlorophenyl ring in relation to the thiazole ring, can influence the overall molecular conformation and intermolecular interactions . For example, in one study, the chlorophenyl ring is oriented at a slight angle to the thiazole ring, which in the crystal form leads to the formation of C-H...O intermolecular interactions and the propagation of zigzag chains along a specific axis . These structural details are essential for understanding the compound's behavior in different environments and can impact its solubility, stability, and reactivity.

科学研究应用

合成和稳定性改进

2-(2-(3-(4-氯苯基)脲基)噻唑-4-基)-N-(吡啶-3-基甲基)乙酰胺,由于其在体外和体内对PI3Kα和mTOR的有效抑制作用,已成为改进代谢稳定性的研究对象。一项研究探索了各种6,5-杂环类似物以取代苯并噻唑环,旨在减少或消除代谢脱乙酰化。引入咪唑吡啶环显示出类似的效力和功效,同时最小化肝细胞中的脱乙酰化代谢物,突显了增强药物稳定性的努力 (Stec et al., 2011)。

晶体结构分析

已经检查了相关乙酰胺化合物的晶体结构,以更好地理解它们的分子构型和相互作用。例如,某些乙酰胺中氯苯环相对于噻唑环的取向已经表征,为进一步修饰或药物开发过程提供了分子几何和潜在相互作用位点的见解 (Saravanan等人,2016)。

抗菌和抗结核药物

已合成并测试了包括氯苯基和嘧啶组分在内的乙酰胺衍生物,用于其抗菌、抗真菌和抗结核活性。这些研究表明了这类化合物在治疗各种感染中的潜力,展示了乙酰胺衍生物在药物化学中的多功能性 (Patel et al., 2006)。

缓蚀剂

乙酰胺衍生物还被探索用于生物医学应用之外的实用性,比如它们在缓蚀中的作用。通过合成和测试各种乙酰胺衍生物,研究人员已经确定了具有显著缓蚀效率的化合物,为材料科学和工程中的潜在应用提供了可能 (Yıldırım & Cetin, 2008)。

配体-蛋白质相互作用和太阳能电池效率

已合成并分析了苯并噻唑酮乙酰胺类似物的振动光谱、电子性质以及与蛋白质(如环氧合酶1)的相互作用。此外,评估了它们在染料敏化太阳能电池(DSSCs)中作为光敏剂的潜力,表明乙酰胺衍生物在生物和光伏系统中的多样应用 (Mary et al., 2020)。

属性

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O2S/c19-13-3-5-14(6-4-13)22-17(26)24-18-23-15(11-27-18)8-16(25)21-10-12-2-1-7-20-9-12/h1-7,9,11H,8,10H2,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTWMXVDRXPBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)

![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)